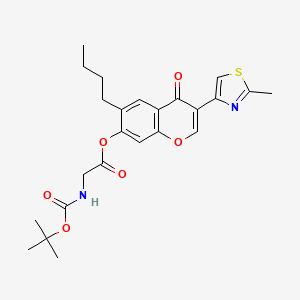
4-bromo-N-(2-hydroxy-5-nitrophenyl)benzamide
Descripción general
Descripción
4-bromo-N-(2-hydroxy-5-nitrophenyl)benzamide, also known as Bromophenol Blue, is a pH indicator dye commonly used in laboratory experiments. It is a synthetic compound with the chemical formula C19H10BrN3O5S and is available in both powder and solution form.
Mecanismo De Acción
The mechanism of action of 4-bromo-N-(2-hydroxy-5-nitrophenyl)benzamide is based on its ability to undergo a reversible color change depending on the pH of the solution. At a pH below 3.0, the dye is yellow, while at a pH above 4.6, it is blue. The pKa of the dye is 3.8, which makes it useful for monitoring changes in pH within this range.
Biochemical and Physiological Effects:
4-bromo-N-(2-hydroxy-5-nitrophenyl)benzamide is not known to have any significant biochemical or physiological effects. It is considered to be non-toxic and is widely used in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of 4-bromo-N-(2-hydroxy-5-nitrophenyl)benzamide is its ability to provide a visual indication of changes in pH. It is also relatively inexpensive and easy to use. However, its usefulness is limited to the pH range of 3.0 to 4.6, and it is not suitable for monitoring changes in pH outside of this range.
Direcciones Futuras
There are several potential future directions for the use of 4-bromo-N-(2-hydroxy-5-nitrophenyl)benzamide in scientific research. One possible application is in the development of new pH-sensitive materials for use in drug delivery systems. Another potential direction is in the development of new pH sensors for use in environmental monitoring and industrial applications. Additionally, further research could be conducted to optimize the synthesis method and improve the properties of the dye for specific applications.
In conclusion, 4-bromo-N-(2-hydroxy-5-nitrophenyl)benzamide is a widely used pH indicator dye in scientific research. Its synthesis method is well-established, and it has a range of applications in biochemical assays and electrophoresis. While it has some limitations, it is a useful tool for monitoring changes in pH within a specific range. Future research could explore new applications for the dye and optimize its properties for specific applications.
Aplicaciones Científicas De Investigación
4-bromo-N-(2-hydroxy-5-nitrophenyl)benzamide is widely used in scientific research as a pH indicator dye. It is commonly used in biochemical assays to determine the pH of solutions and to monitor changes in pH during chemical reactions. It is also used in electrophoresis to monitor the migration of proteins and nucleic acids in gels.
Propiedades
IUPAC Name |
4-bromo-N-(2-hydroxy-5-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O4/c14-9-3-1-8(2-4-9)13(18)15-11-7-10(16(19)20)5-6-12(11)17/h1-7,17H,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLRXRJMVDMOSIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(2-hydroxy-5-nitrophenyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[(1-naphthylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B3835840.png)

![N-({[4-tert-butyl-6-(trifluoromethyl)-2-pyrimidinyl]amino}carbonyl)-4-morpholinesulfonamide](/img/structure/B3835853.png)

![N-benzyl-N'-({[4-tert-butyl-6-(trifluoromethyl)-2-pyrimidinyl]amino}carbonyl)-N-phenylsulfamide](/img/structure/B3835866.png)
![2-amino-4-(2-furyl)-3-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-4H,5H-pyrano[3,2-c]chromen-5-one](/img/structure/B3835879.png)
![3-[(2,4-dimethylphenyl)amino]-2-nitro-1H-inden-1-one](/img/structure/B3835886.png)


![2,4-dihydroxy-N'-[3-phenyl-1-(2-phenylvinyl)-2-propen-1-ylidene]benzohydrazide](/img/structure/B3835901.png)
![diethyl {[(3,4-difluoro-2-hydroxyphenyl)amino]methylene}malonate](/img/structure/B3835903.png)